2-Acetylcyclohexanone
Overview
Description
2-Acetylcyclohexanone is a chemical compound used in the synthesis of 1-(pyridyl)ethanol derivatives that can reduce keto-esters and ketones . It is also used in the synthesis of phenothiazine derivatives that can inhibit protein farnesyltransferase molecules and some that show anti-proliferative activity .
Synthesis Analysis
The synthesis of 2-acetylcyclohexanone involves the conversion of cyclohexanone to the corresponding enamine by reaction with pyrrolidine in the presence of an acid as a catalyst . The enamine produced is then reacted with acetic anhydride to produce the corresponding acetylation . Water treatment of the starting material leads to hydrolysis to 2-acetylcyclohexanone .Molecular Structure Analysis
The molecular formula of 2-Acetylcyclohexanone is C8H12O2 . Its molecular weight is 140.18 g/mol .Chemical Reactions Analysis
The reaction mechanism of 2-acetylcyclohexanone involves the formation of an iminium ion through alkylation or acylation of an enamine . This iminium ion then regenerates the carbonyl compound through hydrolysis .Physical And Chemical Properties Analysis
2-Acetylcyclohexanone is a clear colorless to light yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 224.3±0.0 °C at 760 mmHg, and a flash point of 79.4±0.0 °C . It has a molar refractivity of 37.0±0.3 cm3 and a polar surface area of 34 Å2 .Scientific Research Applications
Synthesis Methods : Han Feng (2009) explored the synthesis of 2-acetylcyclohexanone, using toluene as an azeotropic agent and toluene-p-sulfonic acid as a catalyst. This method involved a condensation reaction, followed by nucleophilic addition and hydrolysis, and the structure was confirmed by IR and NMR spectroscopy (Han Feng, 2009).
Tautomerism Studies : The keto-enol tautomerism of 2-acetylcyclohexanone in water was investigated by E. Iglesias (2003), noting a slow keto-enol interconversion and significant enol content under equilibrium conditions. The study also highlighted the influence of pH and various experimental conditions on this process (E. Iglesias, 2003).
Pharmaceutical Intermediates : Zhou Liu-yi (2010) reported that α-acetylcyclohexanone, a derivative, serves as an important pharmaceutical intermediate. The synthesis method described is economical, environmentally benign, and operator-friendly (Zhou Liu-yi, 2010).
Nitrosation Reactions : Another study by E. Iglesias (2003) explored the nitrosation of 2-acetylcyclohexanone enol in water and in the presence of cyclodextrins. This study provides insights into the reaction mechanism and the influence of cyclodextrins on the reaction rates (E. Iglesias, 2003).
Complex Formation with Rare Earth Elements : The formation constants of rare earth complexes with 2-acetylcyclohexanone were determined by N. K. Dutt, S. Rahut, and S. Sur (1971), indicating the formation of specific complexes in a mixed solvent environment (N. K. Dutt, S. Rahut, S. Sur, 1971).
Iron(III) Chelation Kinetics and Equilibria : C. Blanco and Antonio Rojas (1998) investigated the aqueous chelation of iron(III) by 2-acetylcyclohexanone, contributing to our understanding of complex formation kinetics and mechanisms involving this compound (C. Blanco, Antonio Rojas, 1998).
Reaction with Benzohydrazide : A study by C. Tsoleridis et al. (2003) described the reaction of 2-acetylcyclohexanone with benzohydrazide, leading to the formation of specific pyrazole and indazole derivatives, highlighting its potential in synthetic chemistry (C. Tsoleridis et al., 2003).
Catalysis in Polymerization : Yinlin Ma et al. (1999) demonstrated the use of 2-acetylcyclohexanone in vanadium-catalyzed ethylene−propylene copolymerization, providing insights into the role of transition metal ligands in polymerization processes (Yinlin Ma et al., 1999).
Safety And Hazards
Future Directions
There are ongoing studies on the keto-enol interconversion of 2-acetylcyclohexanone in organic solvents . This research could lead to new applications and uses for 2-acetylcyclohexanone in the future.
Relevant Papers The kinetic study of the keto-enol interconversion of 2-acetylcyclohexanone has been performed in organic solvents such as dimethylsulfoxide, 1-propanol, 2-propanol, methanol, dioxane, tetrahydrofuran and acetonitrile, as well as in aqueous micellar solutions of the cationic surfactants tetradecyltrimethylammonium chloride and tetradecyltrimethylammonium bromide .
properties
IUPAC Name |
2-acetylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKATORRSPXJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049365 | |
Record name | 2-Acetyl-1-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylcyclohexanone | |
CAS RN |
874-23-7 | |
Record name | 2-Acetylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ACETYLCYCLOHEXANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetyl-1-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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